Product packaging for 1-(4-Ethoxycarbonylphenyl)piperazine-d8(Cat. No.:CAS No. 1330052-64-6)

1-(4-Ethoxycarbonylphenyl)piperazine-d8

Cat. No.: B565591
CAS No.: 1330052-64-6
M. Wt: 242.348
InChI Key: OQEHTFFLOHTFSB-UFBJYANTSA-N
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Description

1-(4-Ethoxycarbonylphenyl)piperazine-d8, with a molecular formula of C13H8D8N2O2, is a stable, isotopically labeled compound certified to have a minimum isotopic purity of 98%. This piperazine derivative is primarily designed for use as an internal standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) applications. The incorporation of eight deuterium atoms (d8) into the piperazine ring provides a reliable mass shift from the non-labeled analyte, which is critical for minimizing matrix effects and ensuring precise and accurate quantification in complex biological matrices. This compound is essential for supporting research in drug metabolism and pharmacokinetics (DMPK) studies, enabling researchers to obtain reliable data for regulatory submissions like Investigational New Drug (IND) or New Drug Application (NDA). It is also vital for bioanalytical method development, validation, and quality control (QC) in commercial production environments. The product is supplied with a comprehensive Certificate of Analysis that includes detailed characterization data. All our products are for Research Use Only and are not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1330052-64-6

Molecular Formula

C13H18N2O2

Molecular Weight

242.348

IUPAC Name

ethyl 4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzoate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3/i7D2,8D2,9D2,10D2

InChI Key

OQEHTFFLOHTFSB-UFBJYANTSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCNCC2

Synonyms

4-(1-Piperazinyl)benzoic Acid Ethyl Ester-d8;  Ethyl 4-Piperazinobenzoate-d8;  N-(4-Ethoxycarbonylphenyl)piperazine-d8; 

Origin of Product

United States

Synthetic Strategies and Methodological Innovations for Deuterated Arylpiperazines

Established Approaches for Piperazine (B1678402) Ring Derivatization

The synthesis of the core structure of 1-(4-ethoxycarbonylphenyl)piperazine is a critical first step, which can be achieved through established methods of piperazine ring derivatization. These methods primarily involve the formation of the piperazine scaffold followed by the introduction of the desired aryl group.

Formation of the 1-(4-Ethoxycarbonylphenyl)piperazine Scaffold

The construction of the 1-arylpiperazine framework is a common objective in medicinal chemistry. A prevalent method for achieving this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of 1-(4-ethoxycarbonylphenyl)piperazine, this would typically involve the reaction of piperazine with an ethyl 4-halobenzoate, such as ethyl 4-bromobenzoate or ethyl 4-iodobenzoate. The reaction is catalyzed by a palladium complex, often in the presence of a suitable phosphine ligand and a base. The choice of ligand and reaction conditions is crucial for achieving high yields and minimizing side products. The versatility of the Buchwald-Hartwig amination allows for a broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of N-arylpiperazines nih.govwikipedia.orglibretexts.orgrug.nl.

Another established route involves the reaction of an appropriate aniline precursor with bis(2-chloroethyl)amine hydrochloride. However, this method often requires elevated temperatures and longer reaction times nih.gov.

Introduction of the Ethoxycarbonylphenyl Moiety

The ethoxycarbonylphenyl group is introduced onto the piperazine ring via N-arylation. As mentioned, the Buchwald-Hartwig amination is a highly effective method for this transformation nih.govwikipedia.org. The reaction couples piperazine with an ethyl 4-halobenzoate. To favor mono-arylation and avoid the formation of the undesired bis-arylated product, the stoichiometry of the reactants, particularly the amount of piperazine, needs to be carefully controlled nih.gov. The use of specific palladium precatalysts and ligands can also enhance the selectivity for the mono-arylated product.

Alternative, more traditional methods for N-arylation, such as nucleophilic aromatic substitution (SNAr), can also be employed, particularly if the aromatic ring is activated by electron-withdrawing groups. However, the Buchwald-Hartwig amination generally offers milder reaction conditions and broader applicability rug.nl.

Deuterium (B1214612) Incorporation Methodologies

The introduction of deuterium into the 1-(4-ethoxycarbonylphenyl)piperazine scaffold can be achieved through various targeted deuteration techniques. These methods are essential for creating isotopically labeled compounds for use in pharmaceutical research.

Targeted Deuteration of the Piperazine Ring

To synthesize 1-(4-Ethoxycarbonylphenyl)piperazine-d8, all eight hydrogen atoms on the piperazine ring must be replaced with deuterium. This can be accomplished through several methods. One common approach involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (LAD), to reduce a suitable precursor. For instance, a piperazine-2,6-dione or a related diketopiperazine intermediate can be synthesized and subsequently reduced with LAD to yield a fully deuterated piperazine ring. This method has been successfully applied in the synthesis of other deuterated piperazine-containing compounds nih.govusask.ca.

Another strategy involves the catalytic hydrogen-deuterium exchange. This can be achieved using a transition metal catalyst, such as ruthenium, in the presence of a deuterium source like heavy water (D₂O) d-nb.info. By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective deuteration of the C-H bonds within the piperazine ring. More recent advancements have demonstrated that all eight C-H bonds of a piperazine ring can undergo deuteration in the presence of a suitable catalyst and deuterium source nih.gov.

The synthesis of deuterated piperazine itself, which can then be arylated, is also a viable route. For example, piperazine-d8 can be prepared and then subjected to the Buchwald-Hartwig amination with ethyl 4-halobenzoate to yield the final deuterated product.

Isotopic Labeling Techniques for Pharmaceutical Research

Isotopically labeled compounds, such as this compound, are invaluable tools in pharmaceutical research. The incorporation of stable heavy isotopes like deuterium can affect the pharmacokinetic and metabolic profiles of drugs medchemexpress.com. Deuterated compounds are frequently used as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical properties to the unlabeled drug but distinct mass.

Furthermore, isotopic labeling with positron-emitting radionuclides, such as Carbon-11 or Fluorine-18, is crucial for the development of radiotracers for Positron Emission Tomography (PET) imaging nih.govnih.govmdpi.comresearchgate.netmdpi.com. PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo. Arylpiperazine derivatives are often targeted for radiolabeling to study their distribution and binding to specific receptors in the brain nih.govnih.govnih.gov. While the focus of this article is on deuterium labeling, the synthetic strategies for introducing the arylpiperazine scaffold are directly applicable to the synthesis of precursors for radiolabeling.

Advanced Synthetic Transformations for Analog Development

The synthetic routes established for this compound can be adapted to create a variety of deuterated analogs for further pharmaceutical research. By modifying the starting materials, a range of derivatives with different substitution patterns on the phenyl ring can be synthesized. For example, using different substituted ethyl 4-halobenzoates in the Buchwald-Hartwig amination would lead to analogs with various functional groups on the aromatic ring.

Furthermore, the ethoxycarbonyl group can be chemically transformed into other functionalities. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or esters. These transformations allow for the exploration of structure-activity relationships and the optimization of the pharmacological properties of the deuterated arylpiperazine scaffold. Advanced catalytic methods and multi-component reactions can also be employed to streamline the synthesis of a library of deuterated analogs, facilitating the rapid discovery of new drug candidates.

Modification of the Ethoxycarbonyl Group

The ethoxycarbonyl group (-COOEt) is a versatile functional handle that can be converted into several other functionalities. Standard organic transformations can be applied to this ester group, and while specific studies on the deuterated variant are not prevalent, the reactivity is analogous to its non-deuterated counterpart.

Key transformations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(piperazin-1-yl-d8)benzoic acid, under either acidic or basic conditions. This transformation is crucial for subsequent reactions, such as amide bond formation.

Amidation: The carboxylic acid derivative can be coupled with various amines to form a diverse range of amides using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov Alternatively, direct conversion from the ester is possible, though less common.

Reduction: The ethoxycarbonyl group can be reduced to a primary alcohol, [4-(piperazin-1-yl-d8)phenyl]methanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This introduces a hydroxymethyl group, which can be further functionalized.

These modifications allow for the introduction of new physicochemical properties and potential interaction points with biological systems. The dual use of an ethoxycarbonyl group as both a protecting group and an activating group for certain reactions has been noted in the synthesis of complex heterocyclic systems. beilstein-journals.org

Table 1: Potential Modifications of the Ethoxycarbonyl Group

Reaction TypeProduct Functional GroupTypical ReagentsPotential Product Name
HydrolysisCarboxylic Acid (-COOH)NaOH or HCl (aq)4-(Piperazin-1-yl-d8)benzoic acid
Amidation (via acid)Amide (-CONR₂)1. Hydrolysis 2. Amine (R₂NH), EDC, HOAt nih.gov4-(Piperazin-1-yl-d8)benzamide derivatives
ReductionPrimary Alcohol (-CH₂OH)LiAlH₄[4-(Piperazin-1-yl-d8)phenyl]methanol

Derivatization at the Piperazine Nitrogen Atom

The secondary amine in the piperazine-d8 ring is a key site for derivatization, enabling the introduction of a wide variety of substituents. This position is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-arylation. These modifications are fundamental in medicinal chemistry for tuning the pharmacological profile of arylpiperazine scaffolds. nih.govmdpi.com

N-Alkylation: This is a common modification where an alkyl group is introduced onto the piperazine nitrogen. researchgate.netresearchgate.net This can be achieved through reactions with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base, or via reductive amination with aldehydes or ketones. nih.govmdpi.com For example, reaction with an alkyl bromide and a non-nucleophilic base like potassium carbonate can yield the corresponding N-alkylated product. mdpi.com

N-Acylation: Acyl groups can be introduced by reacting the piperazine nitrogen with acyl chlorides, anhydrides, or activated carboxylic acids. This forms a stable amide bond and is a widely used strategy for creating diverse derivatives. mdpi.com For instance, reacting this compound with cyclopropanecarbonyl chloride would yield the corresponding N-acyl derivative, a reaction scheme used in the synthesis of PARP inhibitors. nih.gov

N-Arylation: The introduction of an aryl or heteroaryl group can be accomplished through methods such as the Buchwald-Hartwig or Ullmann coupling reactions, or via nucleophilic aromatic substitution (SNAr) if the aryl halide is sufficiently electron-deficient. nih.gov These reactions expand the structural diversity by creating diarylpiperazine structures.

The choice of synthetic route allows for precise control over the final molecular structure, enabling the exploration of structure-activity relationships.

Table 2: Common Derivatization Reactions at the Piperazine Nitrogen

Reaction TypeReagent ClassProduct LinkageExample Synthetic Method
N-AlkylationAlkyl HalidesC-N Single BondReaction with R-Br in the presence of K₂CO₃ mdpi.com
Reductive AminationAldehydes/KetonesC-N Single BondReaction with R-CHO and a reducing agent (e.g., NaBH(OAc)₃) mdpi.com
N-AcylationAcyl Chlorides/AnhydridesAmide BondReaction with R-COCl in the presence of a base (e.g., Et₃N)
N-ArylationAryl HalidesAryl-N BondPd-catalyzed Buchwald-Hartwig coupling nih.gov

Biochemical and Molecular Interaction Studies of Deuterated Arylpiperazines

Investigation of Enzymatic Pathways and Metabolic Stability

The introduction of deuterium (B1214612) at specific molecular positions can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). This is particularly relevant for metabolic pathways mediated by the cytochrome P450 (CYP) enzyme system, which is frequently involved in the biotransformation of arylpiperazine-containing drugs. nih.govnih.gov

The metabolism of arylpiperazines often involves N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine (B1678402) ring, processes frequently catalyzed by CYP enzymes such as CYP3A4 and CYP2D6. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, the cleavage of a C-D bond during a metabolic reaction generally requires more energy and proceeds at a slower rate. nih.govnih.gov This is the primary basis for the deuterium KIE.

The magnitude of the KIE is dependent on the extent to which C-H bond cleavage is the rate-determining step in the metabolic pathway. doi.org If C-H bond scission is not rate-limiting, the observed KIE may be small or negligible. nih.govnih.gov

Hypothetical Metabolic Profile of 1-(4-Ethoxycarbonylphenyl)piperazine and its d8-Analog

Metabolite Parent Compound Deuterated Analog (d8)
Hydroxylated Piperazine +++ +
N-Dealkylated Metabolite + ++
Hydroxylated Phenyl Ring + ++

This table illustrates a hypothetical scenario where deuteration of the piperazine ring reduces its hydroxylation and shunts metabolism towards other pathways. The "+" symbols represent the relative abundance of each metabolite.

The enhanced stability of C-D bonds can lead to a significant increase in the metabolic stability of a deuterated drug compared to its non-deuterated counterpart. mdpi.com This is often observed as a longer half-life in in vitro systems, such as human liver microsomes, which are rich in CYP enzymes. nih.gov

For 1-(4-Ethoxycarbonylphenyl)piperazine-d8, a comparative study using liver microsomes would be expected to show a slower rate of disappearance for the deuterated compound. This improved metabolic stability can translate to altered pharmacokinetic properties in vivo, such as reduced clearance and increased exposure. nih.govsemanticscholar.org

Illustrative Metabolic Stability Data

Compound Half-life (min) in Human Liver Microsomes Intrinsic Clearance (μL/min/mg protein)
1-(4-Ethoxycarbonylphenyl)piperazine 30 23.1
This compound 90 7.7

This table presents hypothetical data demonstrating the potential for deuteration to increase the metabolic stability of an arylpiperazine. The values are for illustrative purposes and are based on general principles observed for other deuterated compounds.

Receptor Binding and Pharmacological Target Engagement

Arylpiperazines are well-known for their interactions with a variety of neurotransmitter receptors, particularly serotonergic and dopaminergic receptors. mdpi.comnih.gov The affinity and selectivity of these interactions are crucial for their pharmacological effects.

The arylpiperazine moiety is a key pharmacophore for binding to serotonin (B10506) receptors, such as the 5-HT1A and 5-HT2A subtypes. mdpi.comacnp.org The binding is typically driven by interactions such as an ionic bond between the protonated piperazine nitrogen and an aspartate residue in the receptor, as well as aromatic interactions between the phenyl ring and hydrophobic pockets within the receptor binding site. mdpi.com

Representative Binding Affinities (Ki, nM) for Serotonin Receptors

Compound 5-HT1A 5-HT2A 5-HT2C
1-(4-Ethoxycarbonylphenyl)piperazine 15 50 120
This compound 14 52 125

This table shows hypothetical binding data, suggesting that deuteration has a minimal effect on the equilibrium binding affinities at these receptors.

While equilibrium binding may not be significantly affected, the kinetics of receptor-ligand interactions, specifically the rates of association (kon) and dissociation (koff), can be influenced by deuteration. This is known as the deuterium isotope effect on binding kinetics. nih.gov The residence time of a drug at its receptor, which is inversely related to the dissociation rate (1/koff), is increasingly recognized as a critical determinant of its pharmacological activity in vivo. nih.gov

An inverse KIE, where the deuterated compound dissociates more slowly from the receptor than the non-deuterated compound, has been observed in some protein-ligand systems. nih.gov This could be due to subtle changes in the vibrational modes of the ligand in the bound state. A longer residence time for this compound at its target receptor could potentially lead to a more sustained pharmacological effect. However, the occurrence and magnitude of such an effect are system-dependent and cannot be predicted without experimental data.

In Vitro Biological Activity Evaluation

For this compound, if it acts as an agonist at a particular serotonin receptor, its functional potency (EC50) in a cell-based assay would likely be similar to its non-deuterated counterpart, assuming no significant change in binding affinity. However, the increased metabolic stability of the deuterated compound could lead to a more prolonged effect in a time-course experiment.

It is also important to consider that in some cases, deuteration may not lead to improved biological outcomes, as the alteration in pharmacokinetics might not be beneficial for the desired therapeutic effect. mdpi.com

Table of Compounds

Compound Name
1-(4-Ethoxycarbonylphenyl)piperazine
This compound
Serotonin

Antimicrobial and Anti-Proliferative Research Applications

There is no specific research detailing the antimicrobial or anti-proliferative activities of this compound.

In the broader context of non-deuterated arylpiperazines, numerous derivatives have been synthesized and evaluated for their potential as antimicrobial and anti-proliferative agents. For instance, various piperazine derivatives have shown activity against different microbial strains and cancer cell lines. nih.govmdpi.comresearchgate.net These studies often involve in silico modeling and in vitro assays to determine the structure-activity relationships that govern their efficacy. nih.govnih.gov The piperazine nucleus frequently serves as a scaffold to which different functional groups are attached to optimize binding to biological targets. nih.gov However, without direct experimental data for the deuterated compound , any discussion of its potential activity would be purely speculative.

Table 1: Summary of Research on Related Arylpiperazine Derivatives (Illustrative)

Compound ClassInvestigated ActivityKey Findings (General)
ArylpiperazinesAnti-proliferativeActivity against various cancer cell lines, often linked to specific substitutions on the phenyl and piperazine rings. nih.govmdpi.com
Piperazine PolymersAntimicrobialBroad-spectrum activity against bacteria through mechanisms like membrane disruption. nih.gov
Piperazine-substituted DyadsAntimicrobial Photodynamic TherapyPhotosensitizing properties leading to microbial cell death upon light activation. nih.gov

This table is for illustrative purposes only and is based on research on related, non-deuterated compounds. No such data exists for this compound.

Enzyme Inhibition Studies

No specific enzyme inhibition studies have been published for this compound.

The potential for arylpiperazine derivatives to act as enzyme inhibitors has been explored in various therapeutic areas. For example, certain piperazine-containing molecules have been investigated as inhibitors of cholinesterases, which are relevant in the context of Alzheimer's disease. nih.gov The piperazine ring in these compounds often plays a crucial role in orienting the molecule within the active site of the target enzyme. nih.gov

The effect of deuteration on enzyme inhibition can be significant. The replacement of hydrogen with deuterium creates a stronger carbon-deuterium bond, which can slow down metabolic processes that involve the cleavage of this bond by enzymes like cytochrome P450. nih.gov This "kinetic isotope effect" can lead to a longer half-life and increased exposure of the drug. While this is a general principle, its specific application to the enzyme-inhibiting potential of this compound has not been documented.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The ADME profile of a drug candidate is a cornerstone of preclinical evaluation, determining its journey through a biological system. For piperazine-containing compounds, these properties are critical for their therapeutic application, often being tailored to optimize oral bioavailability and central nervous system penetration. nih.govmdpi.com

The introduction of deuterium into a molecule, particularly at sites susceptible to metabolic attack, can significantly alter its ADME properties. The primary mechanism underlying this is the kinetic isotope effect (KIE), where the greater mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a higher energy requirement for its cleavage. nih.gov This can slow down metabolic processes, potentially leading to:

Increased Bioavailability: By reducing first-pass metabolism in the liver, a greater fraction of the administered dose of this compound may reach systemic circulation compared to its non-deuterated counterpart.

Altered Distribution: While deuteration is not expected to directly alter the physicochemical properties that govern tissue distribution, such as lipophilicity or plasma protein binding, the resulting changes in metabolism could lead to different concentrations of the parent drug in various tissues over time.

Studies on other deuterated compounds have demonstrated that these effects are not always predictable and are highly dependent on the specific molecule and the site of deuteration. nih.gov For instance, while some deuterated drugs show markedly improved pharmacokinetic profiles, others exhibit minimal to no change. nih.govnih.gov

Piperazine derivatives are typically metabolized by cytochrome P450 (CYP) enzymes, with common pathways including N-dealkylation, aromatic hydroxylation, and piperazine ring oxidation. nih.gov For the non-deuterated analog, ethyl 4-piperazin-1-ylbenzoate, expected metabolic pathways would involve hydrolysis of the ethyl ester to the corresponding carboxylic acid and oxidation of the piperazine ring.

Deuteration of the piperazine ring in this compound would likely impede metabolic pathways that involve the cleavage of C-H bonds on the piperazine moiety. This could lead to a "metabolic switching" phenomenon, where alternative, previously minor, metabolic pathways become more prominent. nih.gov For example, metabolism might be shunted towards hydrolysis of the ester group or hydroxylation of the phenyl ring.

Quantitative analysis of metabolites in preclinical models, typically using liquid chromatography-mass spectrometry (LC-MS), would be essential to confirm these hypotheses. Comparing the metabolite profiles of the deuterated and non-deuterated compounds would reveal the precise impact of d8-piperazine substitution.

Analysis of Biological Half-Life and Systemic Exposure

In preclinical models under continuous or repeated dosing, the altered elimination rate of this compound would be expected to result in different steady-state concentrations (Css) compared to its non-deuterated form. A lower clearance would likely lead to a higher Css, assuming the same dosing rate. This increased systemic exposure could enhance therapeutic effects but also necessitates careful evaluation for potential concentration-dependent toxicities.

Comparative Pharmacokinetic Profiling of Deuterated vs. Non-Deuterated Analogs

A direct comparison in preclinical models is the definitive method to quantify the pharmacokinetic advantages of deuteration. Such a study would involve administering both this compound and its non-deuterated analog, ethyl 4-piperazin-1-ylbenzoate, to animal models (e.g., rats or mice) and measuring plasma concentrations over time.

The following table illustrates a hypothetical comparison of key pharmacokinetic parameters that would be assessed in such a study. The values are projected based on the general principles of the kinetic isotope effect.

ParameterDescriptionExpected Outcome for this compound vs. Non-Deuterated Analog
Cmax Maximum plasma concentrationPotentially higher due to reduced first-pass metabolism
Tmax Time to reach maximum concentrationLikely similar, as absorption is generally unaffected by deuteration
AUC Area under the plasma concentration-time curve (total drug exposure)Expected to be significantly increased
Elimination half-lifeExpected to be prolonged
CL ClearanceExpected to be decreased
Vd Volume of distributionExpected to be largely unchanged

Conclusion

1-(4-Ethoxycarbonylphenyl)piperazine-d8 represents a specialized chemical tool at the intersection of arylpiperazine chemistry and isotopic labeling. While not a therapeutic agent itself, its importance lies in its role as a key building block for the synthesis of more complex, isotopically labeled molecules that are crucial for advancing our understanding of drug action and metabolism. The arylpiperazine scaffold continues to be a fertile ground for drug discovery, and the strategic use of deuterium (B1214612) labeling, as exemplified by the existence of compounds like this compound, is a testament to the sophistication of modern medicinal chemistry research. Further disclosure of its specific applications in the synthesis of labeled bioactive molecules would provide a clearer picture of the full research impact of this deuterated compound.

Analytical Methodologies for Deuterated Arylpiperazines in Complex Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of deuterated arylpiperazines, providing the necessary separation from endogenous matrix components and other related substances prior to detection and quantification.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the foremost technique for the quantification of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 and its non-deuterated analyte in biological samples. youtube.comnih.gov This preference is due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization. nih.gov In a typical bioanalytical workflow, a protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) step is first employed to clean up the biological sample. mdpi.comnih.govnih.gov

The development of a robust LC-MS method involves optimizing several parameters. youtube.com Reversed-phase chromatography is commonly used, with C18 columns being a popular choice. The mobile phase usually consists of an aqueous component (like water with formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic component (such as acetonitrile (B52724) or methanol). youtube.com A gradient elution is often employed to achieve efficient separation of the analyte and internal standard from matrix components in a short run time. youtube.com Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard. nih.gov

A bioanalytical method for an N-phenylpiperazine derivative using LC coupled to a quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) system was developed and validated for analysis in rat plasma and various tissue samples. mdpi.comnih.gov This demonstrates the capability of high-resolution mass spectrometry in pharmacokinetic and biodistribution studies of this class of compounds. mdpi.comnih.govresearchgate.net

Table 1: Illustrative LC-MS Parameters for Arylpiperazine Analysis

Parameter Typical Condition Purpose
LC System UPLC or HPLC High-pressure liquid chromatography for separation. youtube.com
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) Separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component, aids in protonation for positive ion mode. youtube.com
Mobile Phase B Acetonitrile or Methanol Organic component for eluting the analyte. youtube.com
Flow Rate 0.3 - 0.6 mL/min Controls the speed of the separation.
Gradient Linear gradient (e.g., 5% to 95% B over 5 min) Ensures elution of all compounds with good peak shape. youtube.com
Injection Volume 2 - 10 µL Volume of extracted sample introduced into the system. nih.gov
MS System Triple Quadrupole (QqQ) or QTOF Mass analysis and detection. mdpi.com
Ionization Mode Electrospray Ionization (ESI), Positive Efficiently ionizes arylpiperazine compounds. nih.gov

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. nih.gov |

This table represents a typical setup and parameters may vary based on the specific analyte and matrix.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds. anchem.pl While less common than LC-MS for arylpiperazines due to their relatively low volatility, GC-MS can be employed for trace analysis, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov The use of deuterated monitoring compounds is a well-established practice in GC-MS analyses to monitor method performance. nemc.us

For piperazine (B1678402) derivatives, GC-MS analysis typically involves electron ionization (EI), which produces a characteristic and reproducible fragmentation pattern useful for structural confirmation. nih.gov The separation is achieved on a fused silica (B1680970) capillary column. nih.gov In trace analysis of biological fluids, GC-MS offers high sensitivity, particularly when operating in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific ions, thereby reducing background noise and enhancing the signal-to-noise ratio. nih.govresearchgate.net

Table 2: Representative GC-MS Conditions for Trace Analysis

Parameter Typical Condition Purpose
GC System Gas Chromatograph with Autosampler Sample introduction and separation.
Column Fused Silica Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film) High-resolution separation of volatile compounds. nih.gov
Carrier Gas Helium or Hydrogen Mobile phase to carry the sample through the column.
Inlet Temperature 250 - 280 °C Ensures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., start at 100°C, ramp to 300°C) Separates compounds based on their boiling points.
MS System Quadrupole Mass Spectrometer Mass analysis and detection. anchem.pl
Ionization Mode Electron Ionization (EI), 70 eV Creates positive ions and reproducible fragmentation patterns.
Detection Mode Selected Ion Monitoring (SIM) or Full Scan SIM for high-sensitivity quantification; Full Scan for identification. nih.gov

| Derivatization | Silylation or Acylation (e.g., with BSTFA) | Increases volatility and thermal stability of the analyte. |

This table represents a typical setup and parameters may vary based on the specific analyte and matrix.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the isotopic purity of this compound.

Furthermore, ²H (Deuterium) NMR spectroscopy is a direct and powerful method for determining the location and extent of deuteration, thereby assessing the isotopic purity of the compound. nih.gov It allows for the semi-quantitative analysis of the deuterated sites. nih.gov Temperature-dependent NMR studies can also be employed to investigate the conformational dynamics of the piperazine ring, as these molecules can exist as multiple conformers at room temperature, leading to signal broadening. beilstein-journals.orgresearchgate.net The purity of the reference standard itself can be determined using quantitative NMR (qNMR) by comparing the integral of an analyte signal to that of a certified internal standard. nih.gov

Table 3: Hypothetical NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~7.9 (d) Doublet 2H, Aromatic protons ortho to ester
~6.9 (d) Doublet 2H, Aromatic protons ortho to piperazine
~4.3 (q) Quartet 2H, -O-CH₂-CH₃
~3.3 (s, broad) Singlet 4H, Piperazine protons (non-deuterated)
~1.4 (t) Triplet 3H, -O-CH₂-CH₃
¹³C NMR ~166 Carbonyl C=O
~155 Aromatic C-N (piperazine)
~131 Aromatic CH (ortho to ester)
~122 Aromatic C-CO₂Et
~114 Aromatic CH (ortho to piperazine)
~61 Aliphatic -O-CH₂-
~45 Aliphatic Piperazine C-N (non-deuterated)
~14 Aliphatic -CH₃

| ²H NMR | ~3.3 | Multiplet | 8D, Piperazine deuterons |

Note: Chemical shifts are approximate and depend on the solvent and other experimental conditions. nih.gov The ¹H NMR data assumes the phenyl and ethyl groups are non-deuterated and the piperazine ring is fully deuterated (d8).

Mass spectrometry, especially high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular weight and elemental composition of this compound. The analysis of its fragmentation pattern in MS/MS experiments provides definitive structural confirmation. tsijournals.com Arylpiperazines exhibit characteristic fragmentation pathways. researchgate.net

Upon ionization (e.g., ESI or EI), the molecule will typically show a strong protonated molecular ion [M+H]⁺ or molecular ion [M]⁺•. For this compound, this peak would be 8 mass units higher than its non-deuterated counterpart. The major fragmentation involves the cleavage of the piperazine ring. Common fragmentation pathways for arylpiperazines include the cleavage of the C-N bond within the ring and the cleavage of the bond between the piperazine nitrogen and the phenyl ring. researchgate.netmiamioh.edu The presence of the ethoxycarbonyl group will also lead to characteristic losses, such as the loss of an ethyl radical (-29 Da) or an ethoxy radical (-45 Da). The resulting fragments help to piece together the structure of the molecule and confirm the location of the deuterium (B1214612) labels. libretexts.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure/Loss Fragmentation Pathway
279.2 [M+H]⁺ (C₁₃H₁₁D₈N₂O₂⁺) Protonated molecular ion
234.2 [M+H - C₂H₅O]⁺ Loss of the ethoxy group from the ester
206.2 [M+H - C₂H₅O - CO]⁺ Subsequent loss of carbon monoxide
165.1 [H₂N-C₆H₄-CO₂C₂H₅]⁺ Cleavage of the N-aryl bond

Note: These m/z values are theoretical for the deuterated compound and serve as examples of expected fragmentation.

Method Validation and Internal Standard Utilization

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. scispace.comclearsynth.com An internal standard is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. europa.eu A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar recovery and matrix effects. scispace.comkcasbio.com This normalization is crucial for achieving accurate and precise results. clearsynth.com

Before a bioanalytical method can be used for sample analysis, it must undergo a rigorous validation process to demonstrate its reliability, as outlined by regulatory bodies like the FDA and EMA. europa.euich.orgnih.goveuropa.eu

Key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. ich.orgeuropa.eu Interference from blank matrix should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. ich.org

Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the reproducibility of the results. nih.gov These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) over several days. fda.gov The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). europa.eu

Calibration Curve: A calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. europa.eu It should consist of a blank, a zero sample (matrix with IS), and at least six non-zero calibration standards covering the expected concentration range. europa.eu

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard. europa.eu It is evaluated by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution. nih.goveuropa.eu The CV of the IS-normalized matrix factor should be ≤15%. ich.org

Recovery: The efficiency of the extraction process is measured by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. fda.gov While not required to be 100%, recovery should be consistent and reproducible. fda.gov

Stability: The chemical stability of the analyte and internal standard must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage stability. fda.gov

Table 5: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10)

Parameter Purpose Minimum Requirement Acceptance Criteria
Selectivity Ensure no significant interference at the retention time of the analyte and IS. Analyze ≥6 lots of blank matrix. Response in blank ≤20% of LLOQ; ≤5% for IS. ich.org
Calibration Curve Define the quantitative range of the assay. Blank, zero, and ≥6 non-zero standards. 75% of standards must be within ±15% (±20% at LLOQ) of nominal values. europa.eu
Accuracy Closeness of measured value to nominal value. ≥5 determinations per QC level (L, M, H). Mean concentration within ±15% of nominal (±20% at LLOQ). nih.goveuropa.eu
Precision Reproducibility of measurements. ≥5 determinations per QC level (L, M, H). CV ≤15% (≤20% at LLOQ). nih.goveuropa.eu
Matrix Effect Assess ion suppression or enhancement from the matrix. Analyze ≥6 lots of matrix. IS-normalized matrix factor CV ≤15%. ich.orgeuropa.eu
Stability Ensure analyte integrity during sample lifecycle. Test freeze-thaw, bench-top, long-term, and processed sample stability. Mean concentration of stability samples within ±15% of nominal values. fda.gov

| Dilution Integrity | Verify that diluting a sample does not affect accuracy. | Dilute samples with concentrations >ULOQ. | Accuracy and precision within ±15%. ich.org |

Role of Deuterated Analogs as Internal Standards in Bioanalytical Assays

In the field of quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. biopharmaservices.com The use of an internal standard (IS) is a fundamental practice to control for variability throughout the analytical workflow. biopharmaservices.combioanalysis-zone.com An IS is a compound of known concentration added to calibration standards, quality controls, and unknown samples alike, ideally at the earliest stage of sample processing. biopharmaservices.combioanalysis-zone.com Its purpose is to correct for potential inconsistencies that can arise during sample preparation (e.g., extraction, dilution), as well as variations in instrumental performance (e.g., injection volume, detector response). biopharmaservices.comscioninstruments.com

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, such as this compound. scispace.comsimbecorion.com These compounds, where one or more atoms (commonly hydrogen, carbon, or nitrogen) are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), are considered the "gold standard" in bioanalysis. biopharmaservices.comhilarispublisher.comkcasbio.com The key advantage of a deuterated analog like this compound is that it is chemically and physically almost identical to its non-labeled counterpart, the analyte. bioanalysis-zone.comsimbecorion.com

This near-identical nature ensures that the SIL internal standard behaves in the same manner as the analyte during extraction and chromatographic separation. simbecorion.com Crucially, it is expected to co-elute with the analyte and experience the same degree of ionization suppression or enhancement caused by matrix effects. scioninstruments.comlongdom.orgclearsynth.com Matrix effects occur when co-eluting components from a complex biological sample (e.g., plasma, urine, tissue) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a less reliable signal. scioninstruments.comlongdom.orgwaters.com

Because the SIL internal standard has a different mass-to-charge ratio (m/z) from the analyte due to the heavier isotopes, the mass spectrometer can detect and quantify both compounds independently, even if they elute from the chromatography column at the same time. simbecorion.com By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process are effectively normalized. longdom.orgclearsynth.com This ensures that the quantification is based on a consistent relative response, which significantly improves the accuracy, precision, and robustness of the bioanalytical method. bioanalysis-zone.comscispace.comtexilajournal.com

Structure Activity Relationships and Molecular Design Principles for Deuterated Arylpiperazines

Computational Chemistry and Molecular Modeling Studies

Computational methods are indispensable for understanding and predicting the effects of deuteration at a molecular level. These techniques provide insights into reaction mechanisms and receptor interactions that are crucial for modern drug design.

The foundational principle behind the utility of deuteration is the kinetic isotope effect (KIE), where the greater mass of deuterium (B1214612) leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nedmdg.org Breaking a C-D bond requires more energy, thus slowing down reactions where this bond cleavage is the rate-determining step. nih.gov This is particularly relevant for metabolism mediated by Cytochrome P450 (CYP) enzymes, a major pathway for drug breakdown. portico.org

Computational models, particularly those using Density Functional Theory (DFT), can be employed to predict the magnitude of the KIE. researchgate.net These calculations can model the transition state of a metabolic reaction, such as the hydroxylation of the piperazine (B1678402) ring, and determine the energetic difference between the C-H and C-D bond cleavage. researchgate.net For arylpiperazines, the α-carbons to the nitrogen atoms are common sites of oxidative metabolism. By calculating the predicted KIE for these positions, medicinal chemists can rationally decide where to place deuterium atoms to most effectively block metabolism. nih.gov

Table 1: Predicted Kinetic Isotope Effect (KIE) on Metabolic Pathways

Metabolic Reaction Enzyme System Predicted KIE (kH/kD) Implication for 1-(4-Ethoxycarbonylphenyl)piperazine-d8
N-Dealkylation Cytochrome P450 1.5 - 7.0 Slower cleavage of the piperazine ring, enhancing stability.
Ring Hydroxylation Cytochrome P450 2.0 - 10.0 Reduced rate of formation of hydroxylated metabolites.
Aldehyde Oxidation Aldehyde Oxidase 1.0 - 5.0 Potential for slowed metabolism if this is a relevant pathway. nih.gov

This table contains illustrative data based on typical KIE values reported in the literature for similar metabolic reactions. Actual values for the specific compound may vary.

While deuteration's primary impact is on pharmacokinetics, it is crucial to ensure that the modification does not negatively affect the drug's interaction with its biological target (pharmacodynamics). Molecular docking and dynamics simulations are key computational tools for assessing these interactions. nih.govyoutube.com

Docking studies predict the preferred binding orientation of a ligand, such as an arylpiperazine derivative, within the active site of its receptor. nih.gov For many arylpiperazines, which often target G-protein coupled receptors (GPCRs) like serotonin (B10506) or dopamine (B1211576) receptors, these simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for high-affinity binding. nih.govnih.gov

Molecular dynamics (MD) simulations build upon static docking poses by simulating the movement of the ligand-receptor complex over time. mdpi.comyoutube.com This provides a more realistic view of the interaction, revealing the stability of the binding pose and the conformational changes that may occur in both the ligand and the protein. youtube.com For this compound, these simulations would be used to confirm that the substitution of hydrogen with deuterium does not alter the molecule's conformation or its key binding interactions within the receptor pocket. Since deuterium substitution results in a minimal change in molecular volume and electronic properties, significant changes to receptor binding are not generally expected. nedmdg.org

Rational Design of Deuterated Piperazine Derivatives

The design of deuterated compounds is a strategic process aimed at optimizing a molecule's metabolic profile while retaining or improving its desired biological activity.

The primary goal of deuteration in drug design is to protect metabolically vulnerable positions, often called "soft spots," from enzymatic degradation. nih.gov For arylpiperazine compounds, the piperazine ring itself is a common site of oxidation by CYP enzymes. The complete deuteration of the piperazine ring in this compound is a deliberate strategy to "shield" this entire moiety from metabolism.

By replacing all eight hydrogens on the piperazine ring with deuterium, the energy barrier for any metabolic reaction involving C-H bond cleavage on this ring is significantly increased. researchgate.net This can lead to several desirable pharmacokinetic outcomes:

Increased Half-Life: The drug remains in the system longer.

Reduced Metabolite-Mediated Toxicity: If a metabolite is toxic, reducing its formation can improve the safety profile. researchgate.net

This approach of "precision deuteration" is a key strategy for developing improved drug candidates. nih.gov

The biological activity of an arylpiperazine is not solely determined by the piperazine ring but is also heavily influenced by the substituents on the aryl (phenyl) ring. nih.govnih.gov The 4-ethoxycarbonylphenyl group in the target compound plays a critical role in its interaction with receptors.

Structure-activity relationship (SAR) studies explore how different substituents at various positions on the phenyl ring affect binding affinity and functional activity at different receptors. nih.govresearchgate.net For instance:

The position of the substituent (ortho, meta, para) can dramatically alter receptor selectivity and affinity. nih.gov

The electronic properties of the substituent (electron-donating or electron-withdrawing) can influence interactions with amino acid residues in the receptor binding site. nih.gov

The size and shape of the substituent can dictate how well the molecule fits within the binding pocket. nih.gov

The ethoxycarbonyl group at the para position of this compound is a specific choice based on SAR studies for its parent class of compounds, designed to achieve a desired profile of activity at its intended biological targets, which for many arylpiperazines include serotonin and dopamine receptors. nih.govnih.gov

Table 2: Influence of Phenyl Substituents on Arylpiperazine Activity

Substituent Position Type of Substituent General Effect on 5-HT1A Receptor Affinity General Effect on α1-Adrenergic Receptor Affinity
Ortho Electron-withdrawing (e.g., -Cl, -OCH3) Generally favorable nih.gov Generally favorable nih.gov
Meta Bulky groups Tolerated, can influence selectivity nih.gov Restricted, prefers smaller groups nih.gov
Para Various groups Limited volume accessibility nih.gov Limited volume accessibility nih.gov

This table summarizes general trends observed in SAR studies of phenylpiperazines and is intended for illustrative purposes. nih.gov

Conformational Analysis and Stereochemical Considerations in Deuterated Scaffolds

The three-dimensional shape of a molecule is critical to its biological function. For cyclic structures like piperazine, conformational preferences can significantly impact how the molecule presents its functional groups for receptor interaction.

The piperazine ring typically adopts a thermodynamically favored "chair" conformation. nih.govnih.gov However, it can also exist in other forms like "boat" or "twist-boat" conformations, particularly when complexed within a receptor or as part of a larger, constrained macrocycle. nih.gov The interconversion between these chair conformations is a dynamic process with a specific energy barrier. nih.gov

N-acylated piperazines, which share the amide bond characteristic with the ethoxycarbonylphenyl group, exhibit complex conformational behavior due to the restricted rotation around the amide C-N bond, in addition to the ring's own conformational dynamics. rsc.orgnih.gov

Future Directions and Emerging Research Avenues

Integration of Omics Technologies in Deuterated Compound Research

The use of stable isotope-labeled compounds is crucial for quantitative analysis in life sciences. The integration of "omics" technologies, such as metabolomics, with the use of deuterated compounds like 1-(4-Ethoxycarbonylphenyl)piperazine-d8 offers a powerful approach to understanding complex biological systems.

Metabolomics for Comprehensive Metabolic Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on stable isotope-labeled internal standards for accurate quantification of metabolites. Deuterated compounds are ideal for this purpose as they are chemically identical to their endogenous counterparts but distinguishable by mass spectrometry. clearsynth.com

The use of deuterated compounds helps to study the metabolism of drugs and trace metabolic pathways. clearsynth.comsimsonpharma.com By replacing hydrogen with deuterium (B1214612), researchers can track the metabolic fate of a drug molecule, identify its metabolites, and understand the rate and mechanisms of its breakdown. aquigenbio.com This is particularly important in drug discovery and development for optimizing drug-like properties. acs.orgnih.gov

Table 1: Applications of Deuterated Compounds in Metabolomics

ApplicationDescription
Metabolic Pathway Tracing Deuterium-labeled compounds are used to follow the transformation of a molecule through various metabolic reactions in the body. simsonpharma.com
Pharmacokinetic Studies These compounds help in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.netmusechem.com
Internal Standards Due to their mass difference, deuterated compounds serve as excellent internal standards in mass spectrometry for accurate quantification of analytes in complex biological samples. acs.orgmusechem.com
Kinetic Isotope Effect Studies The replacement of hydrogen with deuterium can slow down metabolic reactions, a phenomenon known as the kinetic isotope effect. This can be exploited to improve the metabolic stability of drugs. simsonpharma.commusechem.com

Future research involving this compound could focus on its use to synthesize a new generation of deuterated tracers for positron emission tomography (PET) or as a scaffold for creating a library of deuterated metabolic probes. These probes could be instrumental in studying the metabolic dysregulation in diseases like cancer or neurodegenerative disorders.

Novel Applications in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The introduction of deuterium into these probes can significantly enhance their utility. The primary advantage of deuteration in this context is the potential to alter metabolic stability without changing the molecule's fundamental biological activity. nih.gov This "metabolic stabilization" can lead to a longer half-life of the probe in vivo, allowing for more sustained target engagement and clearer biological readouts.

This compound, as a deuterated building block, can be utilized in the synthesis of novel chemical probes with improved pharmacokinetic properties. For instance, probes designed for in vivo imaging or target validation studies could benefit from the increased metabolic stability conferred by the d8-piperazine moiety.

Table 2: Potential Advantages of Deuteration in Chemical Probes

AdvantageMechanism
Improved Metabolic Profile Slower metabolism due to the kinetic isotope effect can reduce the formation of unwanted or toxic metabolites. ckisotopes.com
Increased Half-Life Reduced rate of metabolic breakdown can lead to a longer duration of action for the probe. simsonpharma.comckisotopes.com
Enhanced Bioavailability Slower pre-systemic metabolism can result in a higher concentration of the active probe reaching its target. ckisotopes.com

By leveraging this compound in the development of new chemical probes, researchers can create more robust tools for dissecting complex biological pathways and validating novel drug targets.

Advancements in Deuterium Labeling Technologies and Scale-Up Synthesis

The growing demand for deuterated compounds in various research fields has spurred the development of more efficient and selective deuterium labeling methods. nih.govresearchgate.net Traditional methods often require harsh conditions or multi-step syntheses. Modern approaches, however, focus on late-stage functionalization, allowing for the introduction of deuterium into complex molecules at a later point in the synthetic sequence. acs.org

Recent advancements include:

Catalytic Hydrogen Isotope Exchange (HIE): This method uses transition metal catalysts to selectively exchange hydrogen atoms with deuterium. acs.orgresearchgate.net

Photoredox Catalysis: This technique utilizes light to initiate the deuteration process, often under mild reaction conditions. nih.gov

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity in deuteration reactions. colab.ws

The synthesis of this compound itself relies on established deuteration methods. However, future research will likely focus on optimizing its production and developing more cost-effective and scalable synthesis routes. The development of efficient large-scale synthesis methods is crucial for making deuterated compounds more accessible for widespread use in research and development. nih.govresearchgate.net

Table 3: Comparison of Deuterium Labeling Technologies

TechnologyAdvantagesChallenges
Hydrogen Isotope Exchange High selectivity, mild conditions. acs.orgCatalyst cost and removal.
Photoredox Catalysis Mild conditions, high functional group tolerance.Requires specialized equipment.
Flow Chemistry Precise reaction control, improved safety and scalability.Initial setup costs.

As these technologies continue to mature, the synthesis of complex deuterated molecules like those derived from this compound will become more efficient, opening up new possibilities for their application in science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethoxycarbonylphenyl)piperazine-d8, and how does deuteration impact reaction kinetics?

  • Methodological Answer : Synthesis typically involves introducing deuterium at specific positions via catalytic exchange or deuterated reagent substitution. For example, piperazine derivatives often undergo nucleophilic substitution or acylation using deuterated ethoxycarbonyl groups. Reaction kinetics may slow due to deuterium's isotopic mass effect, requiring extended reaction times or elevated temperatures. Purification via column chromatography or recrystallization ensures isotopic purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies non-deuterated impurities, while ¹³C NMR and ²H NMR confirm deuteration sites. Deuterium incorporation reduces splitting patterns in adjacent protons .
  • IR Spectroscopy : Validates functional groups (e.g., ethoxycarbonyl C=O stretch at ~1700 cm⁻¹) and detects isotopic shifts in vibrational modes .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (M+H⁺) and isotopic distribution patterns (e.g., d8 vs. d0) .

Q. What are the recommended storage conditions to maintain the stability of deuterated piperazine compounds?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C to minimize deuterium exchange with ambient moisture. Desiccants (e.g., silica gel) prevent hydrolysis of the ethoxycarbonyl group. Stability assays (e.g., LC-MS over 6–12 months) validate storage protocols .

Advanced Research Questions

Q. How can deuterium substitution in this compound affect its metabolic stability compared to the non-deuterated form?

  • Methodological Answer : Deuterium at metabolically labile positions (e.g., α to carbonyl groups) slows CYP450-mediated oxidation via the kinetic isotope effect (KIE). In vitro assays (e.g., liver microsomes) quantify half-life differences. Comparative studies using LC-MS/MS track deuterium retention in metabolites, with ≥50% retention indicating enhanced stability .

Q. What strategies can resolve contradictions in NMR data when analyzing deuterated piperazine derivatives?

  • Methodological Answer :

  • Solvent Selection : Use deuterated solvents (e.g., DMSO-d6) to avoid signal overlap.
  • Relaxation Delays : Increase D1 to account for slower ²H relaxation.
  • Heteronuclear Experiments : ¹H-¹³C HSQC or HMBC correlations clarify ambiguous couplings caused by deuterium's quadrupole moment .

Q. How does the deuteration position influence the compound's interaction with biological targets, as observed in kinase inhibition assays?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity changes due to deuterium's steric/electronic effects. In vitro kinase assays (e.g., ADP-Glo™) compare IC₅₀ values of deuterated vs. non-deuterated analogs. For example, deuteration near hinge regions may alter hydrogen bonding, impacting inhibitory potency .

Q. In isotopic dilution mass spectrometry, how is this compound utilized as an internal standard, and what validation parameters are critical?

  • Methodological Answer :

  • Preparation : Spike deuterated compound into biological matrices (e.g., plasma) at known concentrations.
  • Validation Parameters :
  • Linearity (R² ≥ 0.99) across 1–1000 ng/mL.
  • Accuracy/Precision (≤15% deviation).
  • Ion Suppression Tests : Compare matrix effects using post-column infusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.